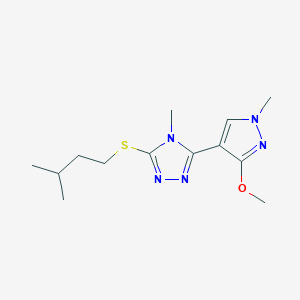![molecular formula C21H24FN3O B2899939 N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide CAS No. 831188-98-8](/img/structure/B2899939.png)
N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1H-Benzimidazol-2-yl)propyl]-4-fluorobenzamide” is a compound with the molecular formula C17H16FN3O . It has an average mass of 297.327 Da and a monoisotopic mass of 297.127747 Da . The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
While specific synthesis methods for “N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide” were not found, benzimidazole derivatives are known to be synthesized from glyoxal and ammonia . They have become an important synthon in the development of new drugs .
Molecular Structure Analysis
The compound has a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to interact easily with the biopolymers of the living system .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 582.2±35.0 °C at 760 mmHg, and a flash point of 305.9±25.9 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 3.42 .
Wirkmechanismus
Target of Action
The primary targets of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide are currently unknown. This compound belongs to the benzimidazole class of molecules , which are known to interact with a variety of biological targets, including enzymes, receptors, and proteins
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a wide range of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity level. This compound's affinity for sigma-1 receptors makes it a useful tool for studying the physiological and pathological roles of these receptors. However, this compound has some limitations. This compound's effects on other receptors and enzymes may complicate its interpretation in experiments. Additionally, this compound's potential toxicity and side effects need to be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide. One potential direction is the development of this compound derivatives with improved potency and selectivity for sigma-1 receptors. Another direction is the investigation of this compound's effects on other physiological processes, such as metabolism and immune function. Additionally, the development of this compound-based therapies for neurodegenerative diseases and cancer is a promising direction for future research.
Conclusion:
In conclusion, this compound is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. This compound's affinity for sigma-1 receptors and its anti-cancer properties make it a promising candidate for drug discovery and cancer therapy. This compound's effects on calcium signaling, autophagy, and inflammation make it a useful tool for studying various physiological processes. However, this compound's potential toxicity and side effects need to be carefully considered when designing experiments. Future research directions for this compound include the development of this compound derivatives and the investigation of its effects on other physiological processes.
Synthesemethoden
The synthesis of N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide involves the reaction between 1-butyl-2-bromoethylbenzimidazole and 4-fluorobenzoic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction to yield the final product. The purity of the synthesized this compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, memory, and anxiety. This compound has also been studied for its potential anti-cancer properties. Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been investigated for its potential use in drug discovery, as it can serve as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-2-3-15-25-19-8-5-4-7-18(19)24-20(25)9-6-14-23-21(26)16-10-12-17(22)13-11-16/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHQZALSCMHGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2899857.png)
![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)
![N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B2899861.png)

![1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one](/img/structure/B2899866.png)



![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)

![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2899876.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)
